molecular formula C9H6N4 B1337642 3-Azidoquinoline CAS No. 14213-02-6

3-Azidoquinoline

Cat. No.: B1337642
CAS No.: 14213-02-6
M. Wt: 170.17 g/mol
InChI Key: CFIHQMVJDWKMMI-UHFFFAOYSA-N
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Description

3-Azidoquinoline is an organic compound that belongs to the class of azides and quinolines It is characterized by the presence of an azide group (-N₃) attached to the third position of the quinoline ring

Biochemical Analysis

Biochemical Properties

3-Azidoquinoline plays a significant role in biochemical reactions, particularly in the context of cycloaddition reactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, in copper(I)-catalyzed [3+2] cycloaddition reactions, this compound reacts with terminal alkynes to form 1,2,3-triazoles . This reaction is facilitated by the presence of copper(I) ions, which act as a catalyst. The interaction between this compound and copper(I) ions is crucial for the formation of the triazole ring, highlighting the compound’s role in facilitating complex biochemical transformations.

Cellular Effects

This compound has been shown to influence various cellular processes. Studies have indicated that it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with copper(I) ions and subsequent formation of triazoles can lead to changes in cellular signaling pathways that are dependent on triazole formation . Additionally, this compound’s ability to participate in cycloaddition reactions suggests that it may play a role in modulating gene expression by influencing the activity of enzymes involved in these pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo cycloaddition reactions, particularly the copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes . This reaction mechanism is characterized by the formation of a triazole ring, which is facilitated by the interaction between this compound and copper(I) ions. The compound’s azide group plays a crucial role in this process, as it undergoes a cycloaddition reaction with the alkyne group to form the triazole ring. This mechanism highlights the compound’s ability to participate in complex biochemical transformations at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, which can impact its long-term effects on cellular function . For instance, the compound’s reactivity in cycloaddition reactions may decrease over time if it degrades, leading to reduced efficacy in facilitating these reactions. Additionally, long-term studies in in vitro and in vivo settings have indicated that the compound’s effects on cellular function can vary depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . For instance, at high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular processes or causing oxidative stress. Understanding the dosage-dependent effects of this compound is crucial for determining its potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s participation in cycloaddition reactions, particularly the copper(I)-catalyzed [3+2] cycloaddition, highlights its role in metabolic pathways that involve the formation of triazole rings . Additionally, this compound’s interactions with enzymes such as copper(I) ions suggest that it may influence metabolic flux and metabolite levels by modulating the activity of these enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that the compound can be transported across cellular membranes and distributed to various cellular compartments . The presence of specific transporters and binding proteins can facilitate the localization and accumulation of this compound in target tissues, impacting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . Targeting signals and post-translational modifications may play a role in directing this compound to specific subcellular locations, influencing its interactions with biomolecules and its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Azidoquinoline can be synthesized through several methods. One common approach involves the diazotization of 3-aminoquinoline followed by treatment with sodium azide. The reaction typically proceeds as follows:

    Diazotization: 3-Aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.

Another method involves the copper(I)-catalyzed [3+2] cycloaddition of this compound-2,4(1H,3H)-diones with terminal alkynes. This reaction produces 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Azidoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts, terminal alkynes, and solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Triphenylphosphine, zinc, acetic acid, and solvents like ethanol or methanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

Scientific Research Applications

3-Azidoquinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

    Materials Science: Used in the development of novel materials with unique electronic and photophysical properties.

    Organic Synthesis: Employed in the synthesis of complex organic molecules through cycloaddition and other reactions.

    Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoquinoline: The precursor to 3-azidoquinoline, used in similar synthetic applications.

    4-Azidoquinoline: Another azidoquinoline derivative with different reactivity and applications.

    3-Chloroquinoline: A halogenated quinoline used in various organic syntheses.

Uniqueness

This compound is unique due to its azide functionality, which imparts distinct reactivity compared to other quinoline derivatives. This reactivity makes it a valuable intermediate in the synthesis of triazoles and other nitrogen-containing heterocycles.

Properties

IUPAC Name

3-azidoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIHQMVJDWKMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493042
Record name 3-Azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14213-02-6
Record name 3-Azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway observed for 3-azidoquinoline derivatives in the presence of copper(I) catalysts?

A1: this compound-2,4(1H,3H)-diones readily undergo a copper(I)-catalyzed [3+2] cycloaddition reaction with terminal acetylenes. [] This reaction yields 1,4-disubstituted 1,2,3-triazoles, demonstrating the utility of these compounds in click chemistry applications. []

Q2: How does the reaction environment influence the reactivity of this compound?

A2: The presence of sodium methoxide plays a crucial role in the reactivity of 3-azidoquinolines. Irradiation of these compounds with UV light in a solution containing sodium methoxide leads to ring expansion, forming 3-methoxy-3H-1,4-benzodiazepines. [] This highlights the potential for photochemical transformations in the presence of specific reagents.

Q3: What insights into the stability and reactivity of 3-quinolylnitrene have been gained through matrix isolation studies?

A3: Matrix isolation studies have been instrumental in characterizing the highly reactive 3-quinolylnitrene, generated by photolyzing this compound. [] These studies revealed that 3-quinolylnitrene undergoes ring opening to form a nitrile ylide, which subsequently rearranges via a 1,7-hydrogen shift. [] This understanding of the reactive intermediates formed from this compound derivatives provides valuable information for predicting reaction pathways.

Q4: What alternative synthetic approaches exist for synthesizing 3-aminoquinoline-2,4(1H,3H)-diones?

A4: While reacting 3-chloroquinoline-2,4(1H,3H)-diones with primary amines is a common method for synthesizing 3-aminoquinoline-2,4(1H,3H)-diones, an alternative approach involves reducing this compound-2,4(1H,3H)-diones. [] This reduction can be achieved using zinc in acetic acid, providing moderate to good yields of the desired product. []

Q5: Are there any spectroscopic techniques that are particularly useful for characterizing the products derived from this compound derivatives?

A5: Both 1H and 13C-NMR spectroscopy, alongside combustion analyses and mass spectrometry, have proven to be effective in confirming the structures of compounds derived from reactions involving this compound derivatives, particularly the 1,2,3-triazoles formed via click chemistry. []

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